Cas no 2801-10-7 (Methanethioamide,1,1'-trithiobis[N,N-dimethyl-)

Methanethioamide,1,1'-trithiobis[N,N-dimethyl- structure
2801-10-7 structure
Product Name:Methanethioamide,1,1'-trithiobis[N,N-dimethyl-
CAS No:2801-10-7
MF:C6H12N2S5
MW:272.497874259949
CID:262194
PubChem ID:225652
Update Time:2025-04-19

Methanethioamide,1,1'-trithiobis[N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • AC1L5E70
    • AC1Q7ETS
    • AR-1L7877
    • Bis-(dimethyl-thiocarbamoyl)-trisulfan
    • CTK4G0622
    • NSC15256
    • Tetramethylthiuram trisulfide
    • Tetramethyl-thiuramtrisulfid
    • Trisulfide, bis(dimethylthiocarbamoyl)
    • TRISULFIDE, BIS((DIMETHYLAMINO)THIOXOMETHYL)
    • N(1),N(1),N(3),N(3)-Tetramethyl-1,3-trisulfanedicarbothioamide
    • N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-trisulfanedicarbothioamide
    • .ALPHA.,.ALPHA.'-TRITHIOBIS(N,N-DIMETHYLTHIOFORMAMIDE)
    • 1,1'-TRITHIOBIS(N,N-DIMETHYLMETHANETHIOAMIDE)
    • Trisulfide, {bis[(dimethylamino)thioxomethyl]}
    • DTXSID20182291
    • NSC-15256
    • 2801-10-7
    • SCHEMBL11010132
    • (dimethylcarbamothioyldisulfanyl) N,N-dimethylcarbamodithioate
    • .Alpha.,.alpha.'-Trithiobis-(N-dimethylthioformamide)
    • 29BEM98SGB
    • Formamide, {1,1'-trithiobis[N,N-dimethylthio-}
    • Trisulfide, bis[(dimethylamino)thioxomethyl]
    • NSC 15256
    • METHANETHIOAMIDE, 1,1'-TRITHIOBIS(N,N-DIMETHYL-
    • UNII-29BEM98SGB
    • Formamide,1'-trithiobis[N,N-dimethylthio-
    • FORMAMIDE, 1,1'-TRITHIOBIS(N,N-DIMETHYLTHIO-
    • Methanethioamide,1,1'-trithiobis[N,N-dimethyl-
    • Inchi: 1S/C6H12N2S5/c1-7(2)5(9)11-13-12-6(10)8(3)4/h1-4H3
    • InChI Key: POGCDSBCFBBVFJ-UHFFFAOYSA-N
    • SMILES: S(C(N(C)C)=S)SSC(N(C)C)=S

Computed Properties

  • Exact Mass: 271.96066
  • Monoisotopic Mass: 271.96040426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 147Ų

Experimental Properties

  • PSA: 6.48
  • LogP: 2.70900
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